N-Phthaloylglycine

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29044. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

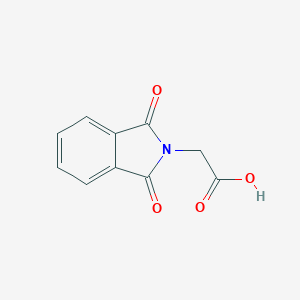

IUPAC Name |

2-(1,3-dioxoisoindol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10(11)15/h1-4H,5H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQINSVOOIJDOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00197005 | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4702-13-0 | |

| Record name | N-Phthaloylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4702-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Phthalylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004702130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29044 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthaloylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10771 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Phthalylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00197005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalimidoacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.888 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(CARBOXYMETHYL)PHTHALIMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J5LY4N0CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Reaction Kinetics of N-Phthaloylglycine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, reaction mechanism, and kinetics of N-Phthaloylglycine, a crucial intermediate in pharmaceutical and chemical synthesis. The document details various experimental protocols, presents a mechanistic understanding of the reaction, and discusses the kinetic aspects of its formation.

Introduction

This compound is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group. This protection strategy is widely employed in peptide synthesis and the preparation of various organic molecules. The phthaloyl group can be introduced by reacting glycine with phthalic anhydride.[1] This guide explores the common synthetic routes to this compound, the underlying reaction mechanism, and the kinetics governing its formation.

Synthesis of this compound

Several methods have been reported for the synthesis of this compound from phthalic anhydride and glycine. The choice of method often depends on the desired scale, available equipment, and reaction time constraints. The most common methods include fusion, refluxing in glacial acetic acid, and microwave-assisted synthesis.

Data Presentation: Synthesis Methods and Conditions

| Method | Reactants | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Fusion | Phthalic anhydride, Glycine | None | 150-190 | 15-20 min | Not Specified | [2] |

| Reflux in Glacial Acetic Acid | Phthalic anhydride, Glycine | Glacial Acetic Acid | Reflux | 2 hours | 44.3 - 87.1 | [3] |

| Microwave Irradiation | Phthalic anhydride, Glycine | None | 130 (initial), then up to 210 | 5-15 min | 81-98 | [4][5] |

Experimental Protocols

This method involves the direct reaction of the solid reactants at a high temperature.

Materials:

-

Phthalic anhydride (6.0 g)

-

Glycine (3.0 g)

Procedure:

-

Place 6.0 g of phthalic anhydride and 3.0 g of glycine in a large test tube or a small round-bottom flask.

-

Heat the mixture in a sand bath or heating mantle to a temperature of 150-190°C.

-

Maintain this temperature for 15-20 minutes, during which the mixture will melt and react.

-

Allow the reaction mixture to cool to room temperature, upon which it will solidify.

-

The crude product can be purified by recrystallization from water.

This is a common laboratory-scale method utilizing a high-boiling solvent.

Materials:

-

Phthalic anhydride (1.0 g, 6.75 mmol)

-

Glycine (0.510 g, 6.8 mmol)

-

Glacial Acetic Acid (15 mL)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phthalic anhydride (1.0 g), glycine (0.510 g), and glacial acetic acid (15 mL).

-

Heat the mixture to reflux and maintain for 2 hours.

-

After the reaction is complete, filter the hot reaction mixture to remove any unreacted glycine.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The resulting solid is collected by filtration and can be purified by recrystallization from ethanol.

This method offers a rapid and efficient synthesis with high yields.

Materials:

-

Phthalic anhydride

-

Glycine

Procedure:

-

Place equimolar amounts of phthalic anhydride and glycine in a microwave-safe reaction vessel.

-

Irradiate the mixture in a microwave reactor. A common protocol involves heating at a power of 200 W to 130°C for 5-6 minutes, followed by an additional 5-10 minutes of heating at a temperature close to the melting point of glycine (around 233°C, though the reaction can proceed at lower temperatures in the melt).

-

The reaction proceeds in the molten state of phthalic anhydride.

-

After the irradiation is complete, allow the mixture to cool to room temperature.

-

The solid product is then purified by recrystallization.

Purification: Recrystallization of this compound

The crude this compound obtained from the synthesis can be purified by recrystallization.

Procedure for Recrystallization from Water:

-

Dissolve the crude product in a minimum amount of hot water.

-

If the solution is colored, a small amount of activated charcoal can be added, and the solution is heated for a few more minutes.

-

Filter the hot solution by gravity filtration to remove insoluble impurities and the activated charcoal.

-

Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, wash them with a small amount of cold water, and dry them.

Reaction Mechanism

The synthesis of this compound from phthalic anhydride and glycine proceeds through a two-step mechanism:

-

Nucleophilic Acyl Substitution: The amino group of glycine acts as a nucleophile and attacks one of the carbonyl carbons of phthalic anhydride. This leads to the opening of the anhydride ring and the formation of an intermediate amic acid, N-(o-carboxybenzoyl)glycine.

-

Intramolecular Cyclization (Dehydration): The amic acid intermediate then undergoes an intramolecular cyclization, where the carboxylic acid group reacts with the amide. This is a dehydration reaction that forms the five-membered imide ring of this compound.

Below is a diagram illustrating the reaction mechanism.

Caption: Reaction mechanism for the synthesis of this compound.

Reaction Kinetics

The overall rate of the reaction is influenced by several factors:

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. The high temperatures used in the fusion and refluxing methods reflect the need to overcome the activation energy of the reaction.

-

Solvent: The polarity of the solvent can influence the reaction rate. While the reaction can be carried out without a solvent, polar aprotic solvents can facilitate the dissolution of the reactants and may influence the stability of the transition states.

-

Reactant Concentration: The rate of the reaction is expected to be dependent on the concentrations of both phthalic anhydride and glycine.

-

Catalyst: While not always necessary, the reaction can be catalyzed by acids.

Kinetic studies on the aminolysis of maleic anhydride, a similar cyclic anhydride, have shown that the reaction proceeds through a tetrahedral intermediate. The rate-determining step can vary depending on the basicity of the amine. For the reaction of phthalic anhydride with glycine, the initial nucleophilic attack is likely a key step in determining the overall reaction rate. The subsequent intramolecular cyclization is generally faster, especially at elevated temperatures where the removal of water is favored.

Characterization of this compound

The synthesized this compound can be characterized using various analytical techniques to confirm its identity and purity.

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 193-196 °C | |

| Molecular Formula | C₁₀H₇NO₄ | |

| Molecular Weight | 205.17 g/mol |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons of the phthaloyl group and the methylene protons of the glycine moiety.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the imide and carboxylic acid, the aromatic carbons, and the methylene carbon.

-

FTIR: The infrared spectrum will exhibit characteristic absorption bands for the C=O stretching of the imide and carboxylic acid groups, as well as C-N stretching and aromatic C-H stretching vibrations.

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound, a vital compound in organic and medicinal chemistry. Several reliable and reproducible synthetic methods have been presented with detailed experimental protocols. The underlying reaction mechanism, involving a nucleophilic acyl substitution followed by intramolecular cyclization, has been elucidated. While specific quantitative kinetic data for this reaction is scarce, a qualitative understanding of the factors influencing the reaction rate has been discussed. The information presented herein is intended to be a valuable resource for researchers and professionals involved in the synthesis and application of this compound.

References

- 1. This compound [chembk.com]

- 2. Solved Experimental 7. Synthesis of phthalylglycine | Chegg.com [chegg.com]

- 3. researchgate.net [researchgate.net]

- 4. Microwave irradiation: A facile, scalable and convenient method for synthesis of <i>N</i>-phthaloylamino acids - Arabian Journal of Chemistry [arabjchem.org]

- 5. researchgate.net [researchgate.net]

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of N-Phthaloylglycine

For Immediate Release

A Deep Dive into the Fragmentation Behavior of a Key Synthetic Intermediate

This technical guide provides a comprehensive analysis of the mass spectrometric fragmentation pattern of N-Phthaloylglycine, a compound of significant interest in chemical synthesis and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize mass spectrometry for structural elucidation and quality control.

This compound (C10H7NO4), with a molecular weight of 205.17 g/mol , is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group.[1] Understanding its fragmentation behavior under mass spectrometric analysis is crucial for its identification and characterization in complex mixtures. This guide details the key fragment ions observed, proposes a fragmentation pathway, and provides a representative experimental protocol for its analysis.

Core Fragmentation Data

The fragmentation of this compound, particularly under Electron Ionization (EI), yields a series of characteristic ions. The quantitative data for the most significant fragments are summarized in the table below. This data is compiled from experimental GC-MS analysis.[1]

| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion | Ion Structure |

| 205 | Present (Molecular Ion) | [C10H7NO4]+• | Intact Molecule Radical Cation |

| 160 | 99.99 | [C8H4O2N]+ | Phthalimidomethyl Cation |

| 161 | 66.81 | [C8H5O2N]+• | Phthalimide Radical Cation |

| 104 | 14.66 | [C7H4O]+• | Benzoyl Cation Radical |

| 76 | 16.12 | [C6H4]+• | Benzyne Radical Cation |

| 77 | 13.78 | [C6H5]+ | Phenyl Cation |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the ionization of the molecule, typically through the removal of an electron to form the molecular ion (m/z 205). The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses. A key initial step is the cleavage of the bond between the glycine carboxylic group and the methylene group, leading to the formation of the base peak at m/z 160. The fragmentation cascade is visualized in the following diagram:

Caption: Proposed EI fragmentation pathway of this compound.

Experimental Protocol: GC-MS Analysis

The following provides a representative protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

1. Sample Preparation:

-

Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, ethyl acetate) to a concentration of approximately 1 mg/mL.

-

If necessary, derivatize the carboxylic acid group (e.g., by silylation) to improve volatility and chromatographic performance, although this will alter the fragmentation pattern.

2. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, operated in splitless mode at 250°C.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[1]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 50-300.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

4. Data Analysis:

-

Acquire the total ion chromatogram (TIC) to identify the retention time of this compound.

-

Extract the mass spectrum at the apex of the chromatographic peak.

-

Identify the molecular ion and major fragment ions.

-

Compare the obtained spectrum with a reference library (e.g., NIST, Wiley) for confirmation.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided data and proposed fragmentation pathway offer a robust framework for the identification and structural confirmation of this important chemical entity. Researchers are encouraged to adapt the experimental protocol to their specific instrumentation and analytical requirements.

References

Physical and chemical properties of N-Phthaloylglycine

An In-depth Technical Guide to N-Phthaloylglycine

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as Phthalimidoacetic acid, is a derivative of the amino acid glycine in which the amino group is protected by a phthaloyl group. This compound serves as a crucial building block and intermediate in a variety of chemical and pharmaceutical syntheses. Its structural features make it particularly valuable in peptide synthesis and as a precursor for more complex molecules, including those with potential therapeutic applications. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols for its synthesis and analysis, and its role in chemical transformations.

Core Physical and Chemical Properties

This compound is a white to off-white, odorless crystalline solid at room temperature. It is stable under normal storage conditions.[1][2]

Physicochemical Data

The following tables summarize the key quantitative properties of this compound.

| Property | Value |

| Molecular Formula | C₁₀H₇NO₄ |

| Molecular Weight | 205.17 g/mol [3] |

| CAS Number | 4702-13-0[2] |

| Appearance | White to slightly cream-colored crystalline powder[1] |

| Melting Point | 193-198 °C |

| Boiling Point | 412.6 °C at 760 mmHg (estimate) |

| Density | ~1.4 g/cm³ (estimate) |

| pKa | 3.61 ± 0.10 (Predicted) |

Solubility Profile

| Solvent | Solubility |

| Water | Insoluble / Sparingly soluble |

| Organic Solvents | Soluble in Dimethyl Sulfoxide (DMSO), Methanol, Ethanol, Acetone, and Dimethylformamide |

Spectral Data Analysis

Spectroscopic data is essential for the structural confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide group and the methylene protons of the glycine moiety. A very broad signal may also be observed for the carboxylic acid proton.

-

Aromatic Protons (phthalimide): Typically appear in the range of 7.8-8.0 ppm.

-

Methylene Protons (-CH₂-): A singlet is usually observed around 4.4 ppm.

-

Carboxylic Acid Proton (-COOH): A broad singlet can be found far downfield, often above 11 ppm, and its visibility can depend on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound shows key absorption bands that confirm its functional groups.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3200-2500 | O-H stretch (broad, characteristic of carboxylic acid) |

| ~1775 & ~1725 | C=O stretch (asymmetric and symmetric of the imide group) |

| ~1700 | C=O stretch (of the carboxylic acid) |

| ~1600 | C=C stretch (aromatic ring) |

Mass Spectrometry

In mass spectrometry, this compound typically shows a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is characterized by the stable phthalimide structure. Common fragments may arise from the loss of the carboxyl group (-COOH) or cleavage of the glycine side chain.

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are critical for its application in research and development.

Synthesis of this compound

Several methods are employed for the synthesis of this compound, primarily involving the reaction of phthalic anhydride with glycine.

Method 1: Thermal Fusion

-

Reactants: Place 6 g of phthalic anhydride and 3 g of glycine in a boiling tube.

-

Reaction: Fuse the mixture by heating it in an oil bath at 150-190 °C for 15-20 minutes. The reaction involves the nucleophilic attack of the glycine amino group on one of the carbonyl carbons of the anhydride, followed by cyclization and dehydration to form the imide.

-

Work-up: Allow the reaction mixture to cool to room temperature. The resulting solid is the crude this compound.

-

Purification: Recrystallize the crude product from hot water to obtain purified crystals.

Method 2: Reflux in Glacial Acetic Acid

-

Reactants: A mixture of phthalic anhydride (6.75 mmol) and glycine (6.8 mmol) is used.

-

Reaction: The reactants are refluxed in approximately 15 mL of glacial acetic acid for 2 hours.

-

Work-up: The reaction mixture is filtered while hot to remove any insoluble impurities. The solvent (acetic acid) is then evaporated under reduced pressure.

-

Purification: The resulting solid is collected by filtration and recrystallized from ethanol to yield the pure product.

Method 3: Microwave-Assisted Solvent-Free Synthesis

-

Reactants: Equimolar amounts of solid phthalic anhydride and glycine are mixed.

-

Reaction: The mixture is subjected to microwave irradiation (e.g., 200 W) at 130 °C for 5-6 minutes. This is followed by additional heating for 5-10 minutes near the melting point of glycine. The reaction proceeds rapidly in the molten phthalic anhydride.

-

Purification: The resulting product can be purified by recrystallization.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.

-

Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are commonly used.

-

Procedure:

-

Dissolve the crude solid in a minimum amount of the chosen solvent at or near its boiling point.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Allow the hot, saturated solution to cool slowly to room temperature.

-

Further cooling in an ice bath can maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

-

Analytical HPLC Method

High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of this compound.

-

Method: A reverse-phase (RP) HPLC method is suitable.

-

Column: A standard C18 column can be used.

-

Mobile Phase: A simple mobile phase can consist of a mixture of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid (for MS compatibility) to ensure the carboxylic acid is protonated.

-

Detection: UV detection at a wavelength where the phthalimide chromophore absorbs (e.g., ~220 nm or ~292 nm) is appropriate.

Applications and Chemical Behavior

Role as a Protecting Group in Peptide Synthesis

A primary application of this compound chemistry is in protecting the amino group of amino acids during peptide synthesis. The phthaloyl group is robust and prevents the N-terminus from participating in unwanted side reactions during peptide bond formation. It is stable to the acidic conditions often used to remove other protecting groups like Boc (tert-butyloxycarbonyl). Removal of the phthaloyl group is typically achieved under mild conditions using hydrazine, which cleaves the imide ring.

References

The Immunological Role of N-Phthaloylglycine as a Hapten: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Haptens, small molecules that are immunogenic only when conjugated to a larger carrier molecule, are invaluable tools in immunological research. They are instrumental in the development of sensitive immunoassays, the production of specific antibodies, and the study of immune responses to small molecules, including drugs and environmental toxins. N-Phthaloylglycine, a derivative of glycine and phthalic acid, serves as a model hapten due to its defined chemical structure and the presence of a carboxyl group that facilitates straightforward conjugation to carrier proteins.

This technical guide provides an in-depth overview of the core principles and experimental methodologies for utilizing this compound as a hapten in immunological studies. While specific research focusing exclusively on this compound is limited, this guide leverages established protocols and data from structurally similar haptens, such as phthalates, to provide a comprehensive and practical framework for researchers. Detailed experimental protocols for hapten-carrier conjugation, animal immunization, and antibody characterization via enzyme-linked immunosorbent assay (ELISA) are presented. Furthermore, this guide illustrates the key signaling pathways involved in the T-cell dependent B-cell response to haptens through detailed diagrams.

Introduction to Haptens and this compound

A hapten is a low-molecular-weight molecule that cannot, by itself, elicit an immune response.[1][2] To become immunogenic, it must be covalently attached to a larger carrier molecule, typically a protein such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH).[3][4] This hapten-carrier conjugate can then be recognized by the immune system, leading to the production of antibodies specific for the hapten.[3]

This compound is an ideal model hapten. Its phthalimide group provides a stable, immunologically recognizable moiety, while the glycine-derived carboxyl group offers a reactive handle for conjugation to the free amine groups of lysine residues on carrier proteins.

Chemical Structure of this compound:

Experimental Methodologies

Synthesis of this compound-Protein Conjugates

The first critical step in utilizing this compound as a hapten is its conjugation to a carrier protein. The carbodiimide reaction, which activates the carboxyl group of the hapten to form an amide bond with the amine groups of the carrier protein's lysine residues, is a widely used method.

Protocol for this compound-BSA Conjugation:

-

Dissolve this compound: Dissolve this compound in a suitable organic solvent such as dimethylformamide (DMF) to a concentration of 10 mg/mL.

-

Activate Hapten: Add a 1.5 molar excess of N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the this compound solution. Stir the reaction mixture at room temperature for 4 hours to activate the carboxyl group.

-

Prepare Carrier Protein: Dissolve Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 7.4) to a concentration of 10 mg/mL.

-

Conjugation: Slowly add the activated hapten solution to the BSA solution with gentle stirring. The molar ratio of hapten to carrier protein can be varied to achieve different hapten densities on the carrier. A common starting point is a 20:1 molar ratio of hapten to BSA.

-

Incubation: Allow the conjugation reaction to proceed overnight at 4°C with gentle mixing.

-

Purification: Remove unconjugated hapten and reaction byproducts by dialysis against PBS (pH 7.4) for 48 hours with several buffer changes.

-

Characterization: Confirm the successful conjugation and estimate the hapten-to-protein ratio using techniques such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry.

Experimental Workflow for Hapten-Carrier Conjugation

References

N-Phthaloylglycine: A Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Phthaloylglycine, a readily accessible derivative of the simplest amino acid, glycine, has emerged as a cornerstone in the edifice of synthetic organic and medicinal chemistry. Its unique structural features, combining a protected amino group within the stable phthalimide ring and a reactive carboxylic acid moiety, render it an exceptionally versatile precursor for the construction of a diverse array of novel heterocyclic compounds. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key experimental protocols, presenting quantitative data for synthesized compounds, and illustrating the logical flow of synthetic pathways.

The Strategic Importance of this compound

The phthalimide group in this compound serves as an excellent protecting group for the glycine nitrogen, stable to a wide range of reaction conditions, yet amenable to selective cleavage when desired. This inherent stability allows for extensive chemical manipulation of the carboxylic acid function, paving the way for the synthesis of complex molecular architectures. The primary synthetic strategies often commence with the activation of the carboxylic acid or its conversion into other reactive functional groups, most notably N-phthaloylglycyl hydrazide, which serves as a pivotal intermediate.

Synthesis of Key Intermediate: N-Phthaloylglycyl Hydrazide

The conversion of this compound to its corresponding hydrazide is a critical first step for the synthesis of numerous nitrogen-containing heterocycles. A reliable method involves the use of coupling agents to facilitate the reaction with hydrazine hydrate, which selectively attacks the carboxylic acid group while leaving the phthalimide ring intact.

Experimental Protocol: Synthesis of N-Phthaloylglycyl Hydrazide[1][2]

-

Materials: this compound, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), Hydrazine hydrate, Dichloromethane (DCM).

-

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM.

-

Add EDC (1.2 equivalents) and HOBt (1.1 equivalents) to the solution and stir at room temperature for 30 minutes.

-

Slowly add hydrazine hydrate (1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield N-phthaloylglycyl hydrazide as a crystalline solid.

-

Synthesis of Five-Membered Heterocyclic Systems

N-Phthaloylglycyl hydrazide is a versatile building block for the construction of various five-membered heterocyclic rings, including oxadiazoles, thiadiazoles, and pyrazoles.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles are a class of heterocyclic compounds known for their diverse pharmacological activities. N-Phthaloylglycyl hydrazide can be readily cyclized to form the oxadiazole ring through various methods, such as reaction with carbon disulfide followed by oxidative cyclization or reaction with acyl chlorides followed by dehydrative cyclization.

-

Materials: N-Phthaloylglycyl hydrazide, Carbon disulfide, Potassium hydroxide, Ethanol.

-

Procedure:

-

Dissolve N-Phthaloylglycyl hydrazide (1 equivalent) in ethanol.

-

Add potassium hydroxide (1.2 equivalents) and carbon disulfide (1.5 equivalents) to the solution.

-

Reflux the reaction mixture for 8-10 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and recrystallize from ethanol to obtain the desired 1,3,4-oxadiazole.

-

1,3,4-Thiadiazoles

Similarly, the thiadiazole scaffold, another important pharmacophore, can be synthesized from N-phthaloylglycyl hydrazide. A common method involves the reaction with a thiocarbonyl source, such as carbon disulfide, in a basic medium, followed by cyclization.

-

Materials: N-Phthaloylglycyl hydrazide, Phenyl isothiocyanate, Ethanol.

-

Procedure:

-

Reflux a mixture of N-Phthaloylglycyl hydrazide (1 equivalent) and phenyl isothiocyanate (1.1 equivalents) in ethanol for 4-6 hours.

-

The intermediate thiosemicarbazide derivative can be isolated or cyclized in situ.

-

For cyclization, add a dehydrating agent such as concentrated sulfuric acid or phosphorus oxychloride and heat the mixture.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize with a suitable base to precipitate the product.

-

Filter, wash with water, and purify by recrystallization.

-

Pyrazoles and Pyrazolones

The reaction of this compound derivatives with hydrazine or substituted hydrazines can lead to the formation of pyrazole and pyrazolone rings, which are core structures in many pharmaceuticals.

Synthesis of Fused Heterocyclic Systems: Benzimidazoles

This compound can be used to synthesize benzimidazole derivatives, which are bicyclic heterocyclic compounds with a wide range of biological activities. The synthesis typically involves the condensation of N-phthaloylglycyl chloride (prepared from this compound and a chlorinating agent like thionyl chloride) with o-phenylenediamine derivatives.

Experimental Protocol: Synthesis of 2-(phthalimidomethyl)-1H-benzo[d]imidazole[3]

-

Materials: this compound, Thionyl chloride, o-Phenylenediamine, Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Prepare N-phthaloylglycyl chloride by refluxing this compound with an excess of thionyl chloride.

-

Remove the excess thionyl chloride under reduced pressure.

-

Dissolve the resulting N-phthaloylglycyl chloride in anhydrous DCM.

-

Add a solution of o-phenylenediamine (1 equivalent) and pyridine (1.2 equivalents) in DCM dropwise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 12 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer and concentrate to obtain the crude product.

-

Purify by column chromatography on silica gel.

-

Multicomponent Reactions (MCRs)

While direct applications of this compound in classic multicomponent reactions like the Ugi and Passerini reactions are not extensively reported, the phthalimide moiety itself has been shown to act as a carboxylic acid surrogate in the Passerini reaction.[1] This suggests a potential for this compound to participate in such transformations, opening an avenue for future research in the rapid generation of molecular diversity.

Biological Activities of this compound Derived Heterocycles

Many of the heterocyclic compounds synthesized from this compound exhibit promising biological activities, particularly as antimicrobial agents. The following tables summarize some of the reported quantitative data.

Table 1: Antibacterial Activity of this compound Amides and Benzimidazoles[3]

| Compound | Target Organism | MIC (mg/L) |

| Amide 4h | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.5 |

| Amide 4a | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.6 |

| Amide 4e | Vancomycin-resistant Staphylococcus aureus (VRSA) | 0.7 |

| Amide 4g | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.8 |

| Benzimidazole 6b | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.5 |

| Amide 4h | Methicillin-resistant Staphylococcus aureus (MRSA) | 1.6 |

Table 2: Antimicrobial Activity of this compound Esters

| Compound | Target Organism | MIC (µg/mL) |

| Ester 3b | Staphylococcus aureus | 128 |

| Ester 3b | Pseudomonas aeruginosa | 128 |

| Ester 3b | Candida tropicalis | 128 |

| Ester 3b | Candida albicans | 128 |

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic transformations starting from this compound.

References

In-Depth Technical Guide on the Biological Activity of N-Phthaloylglycine Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of N-Phthaloylglycine derivatives. The information is compiled from various scientific studies to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound and its Derivatives

This compound serves as a crucial starting material for the synthesis of a variety of biologically active derivatives. The foundational structure is typically synthesized through the condensation reaction of phthalic anhydride and glycine.

General Synthesis of this compound

Several methods have been reported for the synthesis of this compound, including conventional heating and microwave-assisted techniques.

Conventional Method:

A common laboratory-scale synthesis involves the reaction of phthalic anhydride with glycine in a suitable solvent, such as glacial acetic acid, followed by recrystallization. Another approach involves fusing the reactants at high temperatures.

Microwave-Assisted Synthesis:

Microwave irradiation offers a more rapid and efficient alternative to conventional heating, often leading to higher yields and shorter reaction times. This solvent-free method involves the direct heating of a mixture of phthalic anhydride and glycine.

Synthesis of this compound Derivatives

The versatile this compound scaffold allows for the synthesis of a wide array of derivatives, primarily through modifications at the carboxylic acid group. Common derivatives include amides and esters, which have shown significant biological activities.

Biological Activities of this compound Derivatives

This compound derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Derivatives of this compound have been shown to be effective against a range of pathogenic microorganisms, including drug-resistant bacterial strains and fungi.

Quantitative Antimicrobial Data:

The antimicrobial efficacy of various this compound derivatives is summarized below, with the Minimum Inhibitory Concentration (MIC) as the key metric. Lower MIC values indicate higher potency.

| Derivative Type | Compound | Test Organism | MIC (µg/mL) | Reference |

| Amide | 4a | Vancomycin-Resistant Staphylococcus aureus (VRSA) | 0.6 mg/L | [1] |

| Amide | 4e | Vancomycin-Resistant Staphylococcus aureus (VRSA) | 0.7 mg/L | [1] |

| Amide | 4h | Vancomycin-Resistant Staphylococcus aureus (VRSA) | 0.5 mg/L | [1] |

| Amide | 4g | Methicillin-Resistant Staphylococcus aureus (MRSA) | 0.8 mg/L | [1] |

| Amide | 4h | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.6 mg/L | [1] |

| Benzimidazole | 6b | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1.5 mg/L | |

| Aryl Ester | 3b | Staphylococcus aureus | 128 | |

| Aryl Ester | 3b | Pseudomonas aeruginosa | 128 | |

| Aryl Ester | 3b | Candida tropicalis | 128 | |

| Aryl Ester | 3b | Candida albicans | 128 | |

| Alkyl Ester | - | Candida tropicalis | 64 | |

| Diester | 7h | Candida tropicalis | 64 | |

| Diester | 7h | Candida albicans | 256 | |

| Diester | 7h | Candida parapsilosis | 256 | |

| Diester | 7h | Candida krusei | 256 | |

| Diester | 7h | Staphylococcus aureus | 1024 | |

| Diester | 7h | Staphylococcus epidermidis | 1024 | |

| Diester | 7h | Pseudomonas aeruginosa | 1024 | |

| Diester | 7h | Escherichia coli | 1024 |

Anti-inflammatory Activity

Several this compound derivatives have exhibited significant anti-inflammatory properties, primarily through the inhibition of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β).

Quantitative Anti-inflammatory Data:

While specific IC50 values for cytokine inhibition by this compound derivatives are not extensively reported in the available literature, studies have demonstrated their ability to reduce inflammation in animal models. For instance, the carrageenan-induced paw edema model is a standard assay to evaluate anti-inflammatory potential, where the percentage of edema inhibition is a key parameter.

| Derivative Type | Assay | Effect |

| N-Phthaloyl amino acids | Carrageenan-induced paw edema | Significant reduction in paw edema |

| N-Phthaloyl amino acids | LPS-stimulated macrophages | Inhibition of TNF-α and IL-1β production |

Anticancer Activity

Emerging research has highlighted the potential of this compound derivatives as anticancer agents. These compounds have been shown to induce apoptosis in various cancer cell lines.

Quantitative Anticancer Data:

The cytotoxic effects of this compound and related phthalimide derivatives against several human cancer cell lines are presented below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Phthalimide Derivative 6 | MCF-7 | Breast Cancer | 11.7 | |

| Phthalimide Derivative 6 | HepG2 | Liver Cancer | 0.21 | |

| Phthalimide Derivative 6 | A549 | Lung Cancer | 1.7 | |

| Benzo[a]phenazine Derivative XXIV | HeLa | Cervical Cancer | 1.0 - 10 | |

| Benzo[a]phenazine Derivative XXIV | A549 | Lung Cancer | 1.0 - 10 | |

| Benzo[a]phenazine Derivative XXIV | MCF-7 | Breast Cancer | 1.0 - 10 | |

| Benzo[a]phenazine Derivative XXIV | HL-60 | Leukemia | 1.0 - 10 | |

| Imidazo[2,1-b]thiazole linked triazole 4g | A549 | Lung Cancer | 0.92 | |

| Imidazo[2,1-b]thiazole linked triazole 4h | A549 | Lung Cancer | 0.78 | |

| 2-Naphthol Derivative 5d | Hep G2 | Liver Cancer | 1.2 ± 1.1 | |

| 2-Naphthol Derivative 5d | A549 | Lung Cancer | 1.6 ± 1.0 | |

| 2-Naphthol Derivative 5d | MDA 231 | Breast Cancer | 0.9 ± 0.1 | |

| 2-Naphthol Derivative 5d | HeLa | Cervical Cancer | 0.8 ± 0.4 | |

| Benzoxazole Derivative 5c | HeLa | Cervical Cancer | 17.31 | |

| Nitrogen-based heterocyclic derivative 8 | MDA-MB-231 | Triple-negative Breast Cancer | 4.7 | |

| Nitrogen-based heterocyclic derivative 9 | MDA-MB-231 | Triple-negative Breast Cancer | 17.02 | |

| Nitrogen-based heterocyclic derivative 8 | HL60 | Leukemia | 9.23 | |

| Nitrogen-based heterocyclic derivative 9 | HL60 | Leukemia | 8.63 |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound

Procedure:

-

Combine equimolar amounts of phthalic anhydride and glycine in a reaction vessel.

-

Heat the mixture under reflux in glacial acetic acid for 5-7 hours.

-

Remove the solvent under reduced pressure.

-

To the resulting oily mass, add water and acidify with 10% HCl, then reflux for 1 hour.

-

After cooling, extract the product with a mixture of ether and water.

-

Filter the precipitate, recrystallize from an ethanol-water mixture, and dry to obtain this compound.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives.

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

-

Inoculate each well with the microbial suspension.

-

Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Assay (Carrageenan-Induced Paw Edema)

Objective: To evaluate the in vivo anti-inflammatory activity of the derivatives.

Procedure:

-

Use adult Wistar albino rats, fasted overnight with free access to water.

-

Divide the animals into groups: a control group, a reference drug group (e.g., Indomethacin), and test groups receiving different doses of the this compound derivatives.

-

Administer the test compounds and the reference drug orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

Calculate the percentage of inhibition of edema for each group compared to the control group.

Anticancer Assay (MTT Assay)

Objective: To assess the in vitro cytotoxicity of the derivatives against cancer cell lines.

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol).

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value for each compound.

Signaling Pathways and Mechanisms of Action

Anti-inflammatory Mechanism

This compound derivatives exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary mechanism is the inhibition of the production of pro-inflammatory cytokines TNF-α and IL-1β. This is often achieved by interfering with the Toll-like Receptor 4 (TLR4) signaling pathway, which is activated by lipopolysaccharide (LPS).

Caption: LPS-induced pro-inflammatory cytokine signaling pathway and potential inhibition by this compound derivatives.

Experimental Workflow for Biological Activity Screening

The general workflow for investigating the biological activity of newly synthesized this compound derivatives involves a series of sequential steps, from synthesis to in-depth mechanistic studies.

Caption: General experimental workflow for the investigation of this compound derivatives' biological activity.

References

Methodological & Application

Application Note: Utilizing the Phthaloyl Group for Orthogonal N-Protection in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

1. Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide and protein chemistry, enabling the systematic assembly of amino acids into complex polypeptide chains. The success of SPPS hinges on the use of protecting groups, which temporarily block reactive functional groups to prevent unwanted side reactions, such as self-coupling and polymerization.[1][2][3] The two dominant strategies, Fmoc/tBu and Boc/Bzl, rely on orthogonal protecting groups that can be removed under distinct chemical conditions.[2][4]

While highly effective, these standard strategies can be insufficient for the synthesis of complex peptides, such as cyclic peptides, branched peptides, or molecules requiring site-specific modifications. In these advanced applications, an additional layer of protection is often required. The phthaloyl (Phth) group serves as a robust and truly orthogonal amino-protecting group. It is stable to the acidic conditions used to cleave tBu-based groups and the basic conditions used to remove the Fmoc group, offering a distinct removal pathway via hydrazinolysis.

This application note provides a detailed overview and protocols for the use of the phthaloyl group for N-terminal protection in SPPS.

2. Rationale for Phthaloyl Protection

The primary advantage of the phthaloyl group lies in its unique cleavage condition, which imparts true orthogonality relative to the most common protecting group schemes in SPPS.

-

Orthogonality: The Phth group is resistant to trifluoroacetic acid (TFA), used for cleaving Boc and tBu-based side-chain protecting groups, and piperidine, used for Fmoc group removal. It is selectively cleaved using hydrazine. This three-dimensional orthogonality is essential for complex synthetic routes where specific amino groups must be unmasked in the presence of others.

-

Robustness: The phthalimide linkage is highly stable under a wide range of coupling and deprotection conditions used in standard SPPS cycles.

-

Prevention of Racemization: By protecting both hydrogens of the primary amine, the phthaloyl group can help mitigate racemization of the protected amino acid residue.

3. Chemical Schemes and Workflows

The introduction and removal of the phthaloyl group are straightforward chemical transformations that can be integrated into a standard SPPS workflow.

Caption: Chemical scheme for N-phthaloylation and subsequent deprotection (hydrazinolysis).

Caption: SPPS workflow incorporating an orthogonal phthaloyl protection/deprotection cycle.

4. Quantitative Data Summary

The following tables summarize typical conditions for the introduction, removal, and compatibility of the phthaloyl group in an SPPS context.

Table 1: Representative N-Phthaloylation Conditions on Solid Support

| Parameter | Condition | Notes |

|---|---|---|

| Reagent | Phthalic Anhydride | Use 5-10 equivalents relative to resin loading. |

| Base | 2,4,6-Collidine or DIPEA | Use 5-10 equivalents. Avoid primary/secondary amines. |

| Solvent | N,N-Dimethylformamide (DMF) | Ensure resin is fully swollen. |

| Temperature | 25°C - 60°C | Gentle heating may be required for complete reaction. |

| Time | 2 - 12 hours | Reaction can be monitored using a Kaiser test. |

| Typical Yield | >95% | Generally high-yielding with sufficient equivalents and time. |

Table 2: Representative Phthaloyl Deprotection (Hydrazinolysis) Conditions

| Parameter | Condition | Notes |

|---|---|---|

| Reagent | Hydrazine Monohydrate | Use a 5-10% solution (v/v). |

| Solvent | N,N-Dimethylformamide (DMF) | Other polar aprotic solvents like THF can be used. |

| Temperature | 25°C (Room Temperature) | Reaction is typically rapid at RT. |

| Time | 30 - 90 minutes | Perform 2-3 repeated treatments for efficiency. |

| Typical Yield | >98% | Deprotection is usually very efficient. |

| Key Consideration | Phthalhydrazide byproduct | Extensive washing is required to remove the byproduct. |

Table 3: Orthogonal Compatibility of Common Protecting Groups

| Protecting Group | Stable Towards | Labile (Cleaved) Towards |

|---|---|---|

| Phthaloyl (Phth) | 20% Piperidine/DMF; 95% TFA | 5-10% Hydrazine/DMF |

| Fmoc | 95% TFA; 5-10% Hydrazine/DMF | 20% Piperidine/DMF |

| t-Butyl (tBu) | 20% Piperidine/DMF; 5-10% Hydrazine/DMF | 95% TFA |

Caption: Orthogonality of Phthaloyl, Fmoc, and tBu protecting groups.

5. Experimental Protocols

Protocol 1: N-Phthaloylation of Resin-Bound Peptide

-

Resin Preparation: Swell the peptide-resin (with a free N-terminal amine) in DMF for 30 minutes. Drain the solvent.

-

Reagent Solution: Prepare a solution of phthalic anhydride (10 eq.) and 2,4,6-collidine (10 eq.) in DMF.

-

Reaction: Add the reagent solution to the swollen resin. Agitate the reaction vessel at 40-50°C for 4 hours, or until a Kaiser test on a small sample of beads is negative (indicating complete reaction).

-

Washing: Drain the reaction mixture. Wash the resin thoroughly with DMF (3x), Dichloromethane (DCM) (3x), and Methanol (3x).

-

Drying: Dry the resin under vacuum.

Protocol 2: Deprotection of N-Phthaloyl Group via Hydrazinolysis

-

Resin Preparation: Swell the N-phthaloyl protected peptide-resin in DMF for 30 minutes. Drain the solvent.

-

Deprotection Solution: Prepare a 5% (v/v) solution of hydrazine monohydrate in DMF.

-

Reaction: Add the deprotection solution to the resin and agitate at room temperature for 30 minutes. Drain the solution. Repeat this step two more times.

-

Washing: This step is critical to remove the phthalhydrazide byproduct. Wash the resin extensively with DMF (5-7x). A final wash with a 0.5% DIPEA solution in DMF can help scavenge any remaining byproduct. Follow with DCM (3x) and Methanol (3x) washes.

-

Verification: The presence of a free amine can be confirmed with a positive Kaiser test. The resin is now ready for the next coupling step.

The phthaloyl group is a powerful tool for advanced solid-phase peptide synthesis. Its robust nature and, most importantly, its orthogonality to both acid- and base-labile protecting groups, allow for the design of complex synthetic strategies that are not feasible with standard Fmoc/tBu or Boc/Bzl chemistry alone. While the deprotection step requires thorough washing to remove the phthalhydrazide byproduct, the synthetic flexibility it provides makes it an invaluable addition to the repertoire of the peptide chemist for creating sophisticated molecules for research and drug development.

References

Application Notes and Protocols: Microwave-Assisted Synthesis of N-Phthaloylglycine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the efficient synthesis of N-Phthaloylglycine and its derivatives using microwave-assisted organic synthesis (MAOS). Microwave irradiation offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and higher product purity.[1][2][3] These protocols are designed to be easily implemented in a laboratory setting for researchers in organic synthesis and medicinal chemistry. This compound and its derivatives are valuable building blocks in the synthesis of peptides and possess a range of biological activities, including antimicrobial and antifungal properties.[4][5]

Introduction

N-protected amino acids, such as this compound, are crucial intermediates in peptide synthesis and serve as precursors for various pharmacologically active compounds. The phthalimide group acts as an effective protecting group for the amine functionality of amino acids. Conventional methods for the synthesis of N-phthaloyl amino acids often require long reaction times, typically involving refluxing for several hours in high-boiling solvents like dimethylformamide (DMF) or acetic acid. Microwave-assisted synthesis presents a green and efficient alternative, utilizing the direct interaction of microwave radiation with polar molecules to achieve rapid and uniform heating. This technology significantly accelerates reaction rates, often reducing reaction times from hours to minutes, while also improving yields and minimizing the formation of byproducts.

Recent studies have highlighted the antimicrobial and antifungal potential of this compound esters. For instance, certain derivatives have shown activity against Staphylococcus aureus, Pseudomonas aeruginosa, and Candida albicans. Molecular docking studies suggest that these compounds may act as dual-action agents, targeting both the bacterial 50S ribosomal subunit and the fungal enzyme CYP51.

Data Presentation: Comparative Synthesis Data

The following tables summarize the quantitative data comparing conventional and microwave-assisted synthesis methods for this compound and a representative derivative.

Table 1: Synthesis of this compound

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | Phthalimide, Chloroacetic acid, KOH | Water | 4 hours | 80 | |

| Microwave | Phthalic anhydride, Glycine | Acetic Acid | 20 min | 95 | |

| Microwave | Phthalic anhydride, Glycine | Solvent-free | 5-6 min (130°C) + 5-10 min (at m.p.) | Not specified |

Table 2: Synthesis of N-Alkyl Phthalimide Derivative from this compound

| Method | Reactants | Solvent | Reaction Time | Yield (%) | Reference |

| Conventional | N-phthalimido acetyl chloride, Aryl amine, KOH | Acetone | 1-2 hours | Not specified | |

| Microwave | N-phthalimido acetyl chloride, N-hydroxy phthalimide, Sodium acetate | DMSO | 1 min | 82 |

Experimental Protocols

Microwave-Assisted Synthesis of this compound

This protocol describes the rapid synthesis of this compound from phthalic anhydride and glycine using microwave irradiation.

Materials:

-

Phthalic anhydride

-

Glycine

-

Glacial acetic acid

-

Methanol

-

Microwave reactor

-

100 mL beaker

-

Watch glass

-

Filtration apparatus

Procedure:

-

In a 100 mL beaker, combine equimolar amounts of phthalic anhydride (e.g., 1.48 g, 10 mmol) and glycine (e.g., 0.75 g, 10 mmol).

-

Add a small amount of glacial acetic acid to the mixture.

-

Cover the beaker with a watch glass and place it in the microwave reactor.

-

Irradiate the mixture at a power of 1000 W for 20 minutes.

-

After irradiation, allow the reaction mixture to cool to room temperature.

-

Treat the cooled mixture with methanol to precipitate the product.

-

Collect the solid product by filtration, wash with cold methanol, and dry.

-

The product can be further purified by recrystallization from ethanol.

Microwave-Assisted Synthesis of N-Phthaloylglycinoyl Chloride

This protocol details the conversion of this compound to its corresponding acid chloride.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Reaction vessel suitable for reflux

-

Water bath

-

Rotary evaporator

Procedure:

-

Place this compound (e.g., 5.0 g, 0.02 mol) in a reaction vessel.

-

Carefully add an excess of thionyl chloride (e.g., 6 mL, 0.048 mol) to the vessel.

-

Heat the mixture on a water bath under reflux for 30-40 minutes, or until the evolution of hydrogen chloride gas ceases.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, remove the excess thionyl chloride under vacuum using a rotary evaporator at 50-55 °C to obtain the crude N-phthaloylglycinoyl chloride.

Microwave-Assisted Synthesis of an N-Alkyl Phthalimide Derivative

This protocol outlines the synthesis of an N-alkyl phthalimide derivative from N-phthaloylglycinoyl chloride and N-hydroxy phthalimide.

Materials:

-

N-phthaloylglycinoyl chloride

-

N-hydroxy phthalimide

-

Sodium acetate

-

Dimethyl sulfoxide (DMSO)

-

Microwave reactor

-

Ethyl acetate

-

10% Sodium hydroxide solution

-

Anhydrous sodium sulfate

Procedure:

-

In a microwave-safe vessel, prepare a mixture of N-hydroxy phthalimide (e.g., 0.6357 g, 0.0039 mol) and sodium acetate (e.g., 0.473 g) in 15 mL of DMSO.

-

Add N-phthaloylglycinoyl chloride (e.g., 1 g, 0.0039 mol) to the mixture.

-

Expose the reaction mixture to microwave irradiation for 1 minute at a power level of 300 W.

-

Monitor the reaction completion by TLC.

-

After the reaction is complete, pour the mixture into 200 mL of water and extract with ethyl acetate (2 x 20 mL).

-

Wash the organic layer with 10% NaOH solution (2 x 50 mL) followed by water (2 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the ethyl acetate to obtain the solid product, which can be recrystallized from ethanol.

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis of this compound and its derivatives.

Caption: Comparative workflow for conventional vs. microwave-assisted synthesis of this compound.

Caption: Workflow for the synthesis of an N-Alkyl Phthalimide derivative from this compound.

References

- 1. Microwave irradiation: A facile, scalable and convenient method for synthesis of <i>N</i>-phthaloylamino acids - Arabian Journal of Chemistry [arabjchem.org]

- 2. sphinxsai.com [sphinxsai.com]

- 3. researchgate.net [researchgate.net]

- 4. api-kwasuspace.kwasu.edu.ng [api-kwasuspace.kwasu.edu.ng]

- 5. Antimicrobial Investigation of Phthalimide and this compound Esters: Activity, Mechanism of Action, Synergism and Ecotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

N-Phthaloylglycine: A Versatile Building Block for Pharmaceutical Intermediates

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Phthaloylglycine, a derivative of the simplest amino acid, glycine, serves as a crucial and versatile building block in the synthesis of a wide array of pharmaceutical intermediates and bioactive molecules.[1][2] The phthaloyl group acts as an effective protecting group for the primary amine of glycine, allowing for selective reactions at the carboxylic acid moiety.[2] This feature, combined with its structural resemblance to endogenous molecules, makes this compound a valuable starting material in medicinal chemistry for the development of novel therapeutic agents, including those with antimicrobial and anticonvulsant properties. These application notes provide an overview of its utility and detailed protocols for its conversion into valuable pharmaceutical intermediates.

Applications in Pharmaceutical Intermediate Synthesis

This compound is a key precursor in the synthesis of various heterocyclic compounds and derivatized amino acids that form the core of many pharmaceutical drugs. Its primary applications include:

-

Synthesis of Bioactive Amides and Esters: The carboxylic acid group of this compound can be readily converted into an acid chloride, which is a highly reactive intermediate for the synthesis of a diverse range of amides and esters.[3][4] Several of these derivatives have shown promising biological activities, including antibacterial and anticonvulsant effects.

-

Peptide Synthesis: The phthaloyl group serves as an efficient amino-protecting group in peptide synthesis. It is stable under various reaction conditions and can be selectively removed to allow for peptide bond formation.

-

Precursor for Heterocyclic Systems: this compound can be utilized in the construction of various nitrogen-containing heterocyclic scaffolds, which are prevalent in many drug molecules.

Quantitative Data Summary

The following table summarizes the reaction yields for the synthesis of various this compound derivatives, demonstrating its efficiency as a building block.

| Derivative Type | Product | Amine/Alcohol Substrate | Solvent | Reaction Time (h) | Yield (%) | Reference |

| Amide | 2-(1,3-dioxoisoindolin-2-yl)-N-(4-methoxyphenyl)acetamide | 4-methoxyaniline | Dichloromethane | 12 | 72 | |

| Amide | N-(3,4-dimethoxyphenethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide | 3,4-dimethoxyphenethylamine | Dichloromethane | 10 | 78 | |

| Amide | N-benzyl-2-(1,3-dioxoisoindolin-2-yl)acetamide | Benzylamine | Dichloromethane | 10 | 65 | |

| Ester | Butyl 2-(1,3-dioxoisoindolin-2-yl)acetate | n-butanol | N/A | N/A | 75-98 | |

| Ester | 4-methylphenyl 2-(1,3-dioxoisoindolin-2-yl)acetate | p-cresol | N/A | N/A | 75-98 | |

| Ester | 4-chlorophenyl 2-(1,3-dioxoisoindolin-2-yl)acetate | 4-chlorophenol | N/A | N/A | 75-98 |

Experimental Protocols

Protocol 1: Synthesis of N-Phthaloylglycinoyl Chloride

This protocol describes the conversion of this compound to its highly reactive acid chloride derivative, a key intermediate for the synthesis of amides and esters.

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, suspend this compound (1 equivalent) in an excess of thionyl chloride (e.g., 5-10 equivalents).

-

Gently heat the mixture to reflux. The reaction progress can be monitored by the cessation of hydrogen chloride (HCl) gas evolution.

-

After the reaction is complete (typically 1-2 hours), allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator.

-

The resulting solid residue is N-phthaloylglycinoyl chloride, which can be used in the next step without further purification.

Protocol 2: General Procedure for the Synthesis of this compound Amides

This protocol outlines the synthesis of N-substituted amides from N-phthaloylglycinoyl chloride and a primary or secondary amine.

Materials:

-

N-Phthaloylglycinoyl Chloride (from Protocol 1)

-

Substituted amine (e.g., aniline, benzylamine)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Triethylamine (TEA) or other non-nucleophilic base (optional)

-

Separatory funnel

-

Sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

Dissolve the desired amine (1 equivalent) and triethylamine (1.1 equivalents, if using an amine salt or to scavenge HCl) in dry dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Dissolve the crude N-phthaloylglycinoyl chloride (1 equivalent) in a minimal amount of dry dichloromethane.

-

Add the N-phthaloylglycinoyl chloride solution dropwise to the cooled amine solution with constant stirring.

-

Allow the reaction mixture to warm to room temperature and stir for the time indicated in the data table (typically 10-12 hours).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield the pure this compound amide.

Characterization Data for N-(3,4-dimethoxyphenethyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide:

-

Yield: 78%

-

Melting Point: 173-175°C

-

FT-IR (KBr, cm⁻¹): 3456 (N-H), 2941 (C-H), 1765, 1711 (C=O), 1594, 1518 (Ar)

-

¹H NMR (400 MHz, CDCl₃, δ, ppm): 2.88 (2H, t, J = 7.7 Hz), 3.75 (3H, s), 3.77 (3H, s), 3.84 (2H, t, J = 7.7 Hz), 6.68 (1H, d, J = 1.5 Hz), 6.70-6.75 (2H, m), 7.63-7.66 (2H, m), 7.74-7.77 (2H, m)

Visualizations

Caption: Experimental workflow for the synthesis of this compound amides.

Caption: Role of this compound as a key building block.

References

Application Notes and Protocols: N-Phthaloylglycine in the Synthesis of Unnatural Amino Acids

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-phthaloylglycine as a versatile starting material in the synthesis of unnatural α-amino acids. The phthaloyl protecting group offers a robust and reliable method for amino group protection, allowing for a variety of C-α functionalization reactions to introduce diverse side chains.

Introduction

Unnatural amino acids are invaluable tools in chemical biology and drug discovery, enabling the synthesis of peptides and proteins with enhanced stability, novel biological activity, and unique structural properties. This compound, a readily accessible derivative of glycine, serves as an excellent scaffold for the synthesis of a wide range of unnatural α-amino acids. The phthaloyl group provides robust protection of the amino functionality, allowing for the generation of a stable enolate at the α-carbon, which can then be functionalized through various carbon-carbon bond-forming reactions. Subsequent deprotection of the phthaloyl group yields the desired unnatural amino acid.

This document outlines the key steps in this synthetic strategy, including the preparation of this compound esters, their C-α alkylation, and the final deprotection to yield the target unnatural amino acids.

General Synthetic Strategy

The overall synthetic workflow for the preparation of unnatural amino acids from this compound is depicted below. The key steps involve:

-

Protection: Synthesis of this compound from glycine and phthalic anhydride.

-

Esterification: Conversion of this compound to its corresponding ester to facilitate enolate formation.

-

C-α Functionalization: Alkylation or other C-C bond-forming reactions at the α-carbon of the this compound ester.

-

Deprotection: Removal of the phthaloyl and ester protecting groups to yield the final unnatural amino acid.

Synthesis and Applications of N-Phthaloylglycine Esters: A Detailed Guide for Researchers

Introduction: N-Phthaloylglycine esters are a versatile class of compounds with significant applications in medicinal chemistry, organic synthesis, and drug development. The presence of the phthalimide group provides a scaffold for various chemical modifications, leading to a diverse range of biological activities. These esters serve as crucial intermediates in the synthesis of novel therapeutic agents, including antimicrobial and antifungal compounds, and have been explored as potential prodrugs and enzyme inhibitors. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this compound esters, aimed at researchers and professionals in the field.

I. Synthesis of this compound Esters

This compound esters can be synthesized through several methods, including conventional esterification, microwave-assisted synthesis, and coupling reactions involving the corresponding acid chloride. The choice of method often depends on the desired ester, available starting materials, and required reaction scale.

A. Synthesis of this compound

The precursor for all this compound esters is this compound, which can be synthesized from phthalimide and chloroacetic acid[1].

Protocol 1: Synthesis of this compound [1]

-

Dissolve phthalimide (10 g, 0.068 moles) in an aqueous solution of potassium hydroxide (3.92 g, 0.07 moles).

-

Add chloroacetic acid (6.67 g, 0.07 moles) to the solution.

-

Heat the reaction mixture on a sand bath for 4 hours, monitoring the reaction progress using thin-layer chromatography (TLC) with a pet ether:ethanol (9:1) solvent system.

-

After completion, cool the reaction mixture to room temperature and acidify with dilute HCl.

-

Filter the resulting solid precipitate, wash with water, and dry to obtain this compound.

-

Yield: Approximately 80%.

-

Melting Point: 194 °C.

-

B. Synthesis of this compound Esters

Protocol 2: General Procedure for the Synthesis of this compound Aryl Esters [2][3]

This method involves the reaction of the potassium salt of this compound with a suitable chloro- or bromo-substituted ester.

-

Preparation of Potassium N-Phthaloylglycinate:

-

Slowly add an ethanolic solution of potassium hydroxide (20 mmol in 40 mL ethanol) to a hot ethanolic solution of this compound (20 mmol in 40 mL ethanol).

-

Stir the mixture at room temperature for 2 hours.

-

Filter the precipitate under reduced pressure and wash with cold ethanol to obtain potassium N-Phthaloylglycinate as a white solid.

-

-

Esterification:

-